molecular formula C16H21N3O B7476411 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B7476411
M. Wt: 271.36 g/mol
InChI Key: BFAYBFXHXCLTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective dopamine D3 receptor antagonist. It works by blocking the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile may help to reduce the reinforcing effects of drugs of abuse and may also help to reduce the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have potential applications in the treatment of obesity and related metabolic disorders.

Advantages and Limitations for Lab Experiments

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in laboratory experiments. It has been shown to have potential side effects, such as hypothermia and locomotor impairment, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of research is the development of more selective dopamine D3 receptor antagonists that may have fewer side effects than 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. Another area of research is the investigation of the potential therapeutic applications of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in the treatment of obesity and related metabolic disorders. Finally, further research is needed to better understand the mechanism of action of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-bromobenzonitrile with 2-methylpropanoic acid in the presence of a catalyst to form 4-(2-methylpropanoyl)benzonitrile. This intermediate compound is then reacted with piperazine in the presence of a base to form the final product, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.

Scientific Research Applications

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been studied for its potential use in the treatment of obesity and related metabolic disorders.

properties

IUPAC Name

4-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-5-3-14(11-17)4-6-15/h3-6,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYBFXHXCLTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

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